![molecular formula C25H21ClN2O2S B2880802 2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 892281-88-8](/img/structure/B2880802.png)
2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the thione group could potentially have interesting effects on the molecule’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar thione and methoxy groups could impact its solubility, while the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Chemosensor Development
A study by Jamasbi et al. (2021) described the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives, highlighting their application as colorimetric chemosensors. These compounds, including 4-(4-chlorophenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione, demonstrated remarkable sensitivity towards Hg2+ ions, showcasing an obvious color change from white to light pink in the presence of Hg2+ in an ethanol solution. This property is significant for environmental monitoring and detection of mercury ions, which are hazardous pollutants (Jamasbi et al., 2021).
Novel Synthesis Methods
Osyanin et al. (2014) proposed a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds closely related to the one . These derivatives are important in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. The synthesis process involves the cyclization of certain barbituric acid derivatives or high-temperature condensation of salicyl alcohol with 6-chlorouracil, indicating a versatile approach to creating pharmacologically relevant compounds (Osyanin et al., 2014).
Antimicrobial Applications
Research by El-Agrody et al. (2011) focused on the synthesis of 2-substituted 12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which include the structural motif of the queried compound. These new compounds were evaluated for their antimicrobial activities, showcasing the potential of chromeno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents. This study highlights the compound's relevance in addressing the growing concern over antibiotic resistance (El-Agrody et al., 2011).
Corrosion Inhibition
Mahgoub et al. (2010) explored the use of heterocyclic compounds, including pyrimidine-thione derivatives, as corrosion inhibitors for carbon steel in cooling water systems. Although not directly mentioning the exact compound , this research indicates that derivatives of chromeno[2,3-d]pyrimidine-4(5H)-thione could have applications in industrial corrosion protection. This underscores the compound's potential utility in materials science and engineering (Mahgoub et al., 2010).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyridopyrimidines, have been shown to target a variety of therapeutic targets .
Mode of Action
For instance, meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Biochemical Pathways
Compounds with similar structures have been shown to have a significant impact on various biochemical pathways .
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug can influence its ability to diffuse easily into cells .
Result of Action
Compounds with similar structures have been shown to exhibit cytotoxic activities against various cell lines .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-9-methoxy-1-(3-methylphenyl)-3,5-dihydro-2H-chromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2S/c1-15-5-3-7-19(13-15)28-23(16-9-11-18(26)12-10-16)27-24(31)20-14-17-6-4-8-21(29-2)22(17)30-25(20)28/h3-13,23H,14H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNLQUSNJOYMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(NC(=S)C3=C2OC4=C(C3)C=CC=C4OC)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate](/img/structure/B2880719.png)
![3-(4-Methylphenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2880721.png)
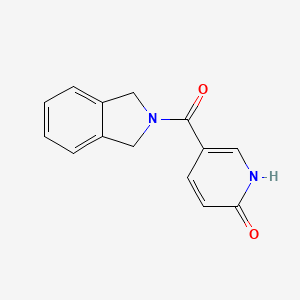
![3-Bromospiro[4.5]decane](/img/structure/B2880724.png)
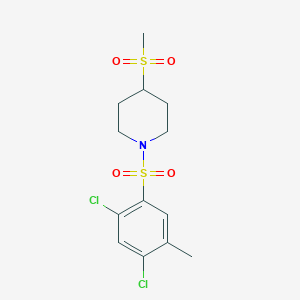

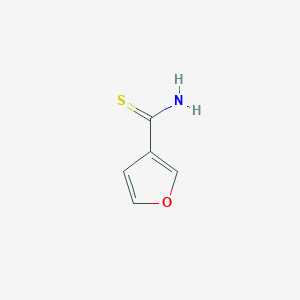
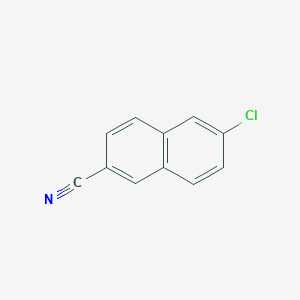
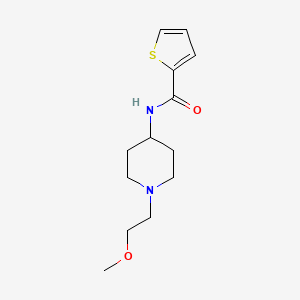
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2880735.png)
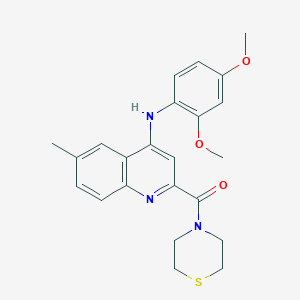
![N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2880737.png)
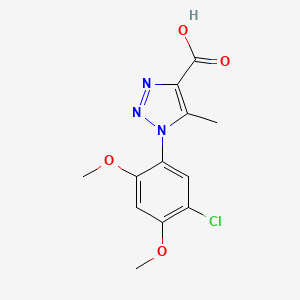
![N-isopropyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2880742.png)